N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-2-25-18-11-7-6-10-17(18)21(24)22-14-16-12-13-19(26-16)20(23)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKSWMXTXUKOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoylthiophene intermediate, which is then reacted with an appropriate benzamide derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow synthesis may also be employed to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
- Structure: Features a cyano (CN) and trifluoromethyl (CF₃) group on the phenyl ring instead of the benzoylthiophene moiety.
- Key Findings: Crystal Structure: The aromatic rings are nearly coplanar (dihedral angle = 2.78°), facilitating intermolecular interactions via N—H⋯O and C—H⋯F bonds .
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB)
- Structure : Contains a chloro (Cl) and CF₃ group on the phenyl ring.
- Key Findings: Epigenetic Modulation: Enhances HAT activity and histone acetylation when conjugated to nanoparticles (NanoScript), promoting stem cell differentiation . Solubility: Improved solubility compared to bulkier analogs like CTPB (with a pentadecyl chain) .
- Comparison : The target compound’s benzoylthiophene may reduce solubility but enhance aromatic stacking in hydrophobic binding pockets, differing from CTB’s halogen-dominated interactions.
N-(2,4-Dimethylphenyl)-2-ethoxybenzamide
Thiophene/Thiazole-Containing Analogs
- Examples: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide: Contains a benzothiazole ring; used in agrochemicals . N-methyl-N-[(3-methylthiophen-2-yl)methyl]-4-phenoxybenzamide: Features a thiophene-methyl group .
- Comparison : The target compound’s benzoylthiophene substituent may offer unique electronic effects (e.g., electron-withdrawing benzoyl) compared to simpler thiophene/thiazole derivatives, influencing target binding and metabolic stability.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ (CTB) or CN groups exhibit HAT activation/modulation due to enhanced electrophilicity and hydrogen-bond acceptor capacity .
- Benzoylthiophene vs. Halogens : The benzoylthiophene group in the target compound may shift activity toward different epigenetic targets (e.g., bromodomains) via extended aromatic interactions.
Physical Properties and Drug-Likeness
| Compound | MW | logP | H-Bond Acceptors | H-Bond Donors |
|---|---|---|---|---|
| Target Compound (est.) | ~375 | ~4.2 | 4 | 1 |
| N-[4-CN-3-CF₃-phenyl]-2-ethoxybenzamide | 354.3 | 3.8 | 4 | 1 |
| CTB | 329.7 | 4.1 | 3 | 1 |
| N-(2,4-dimethylphenyl)-2-ethoxybenzamide | 269.3 | 3.98 | 3 | 1 |
- Key Insight : The target compound’s higher MW and logP may necessitate formulation adjustments to improve bioavailability.
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as a benzamide derivative with the following structural characteristics:
- Benzoyl Group : Provides a hydrophobic environment that can enhance binding to biological targets.
- Thiophene Ring : Known for its electron-rich properties, which can influence the compound's reactivity and interaction with biomolecules.
- Ethoxybenzamide Moiety : Contributes to the overall solubility and stability of the compound.
The molecular formula is with a CAS number of 1797965-14-0.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Benzoylthiophene Intermediate : This step involves the reaction of thiophene derivatives with benzoyl chlorides.
- Coupling Reaction : The intermediate is then reacted with 2-ethoxybenzamide under controlled conditions, often utilizing catalysts to enhance yield.
Biological Activity
This compound has been investigated for various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, particularly in breast and colon cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell signaling pathways.
- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects such as apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound could contribute to cell death in malignant cells.
Case Studies
Several case studies have highlighted the potential therapeutic benefits of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its use as a novel antibiotic agent.
- Cancer Research Trials : Clinical trials assessing the safety and efficacy of this compound in cancer treatment have shown promising results, particularly in combination therapies where it enhances the effects of existing chemotherapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
